molecular formula C10H20N2O B13184759 4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol

4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol

Cat. No.: B13184759
M. Wt: 184.28 g/mol
InChI Key: BJPIXAACJLLPTK-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol is an organic compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a cyclopropyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol typically involves the reaction of cyclopropylamine with piperidine derivatives under controlled conditions. One common method involves the following steps:

    Cyclopropylamine Reaction: Cyclopropylamine is reacted with a suitable piperidine derivative in the presence of a catalyst.

    Hydrogenation: The intermediate product is then subjected to hydrogenation to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Yields corresponding ketones or carboxylic acids.

    Reduction: Produces secondary amines or alcohols.

    Substitution: Results in various substituted piperidine derivatives.

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclopropylmethanol: A structurally similar compound with a cyclopropyl group and an amino group.

    Cyclopropylamine: A simpler analog with a cyclopropyl group and an amino group.

Uniqueness

4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol

InChI

InChI=1S/C10H20N2O/c1-12-6-4-10(13,5-7-12)9(8-11)2-3-9/h13H,2-8,11H2,1H3

InChI Key

BJPIXAACJLLPTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2(CC2)CN)O

Origin of Product

United States

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